The compound 4-(4-Fluorobenzoyl)butyric Acid and its derivatives have garnered attention in the field of chemical research due to their potential applications in drug discovery and delivery. The interest in this compound stems from its structural properties, which allow it to participate in various chemical reactions, leading to the synthesis of heterocyclic compounds and hydrazones with potential antimicrobial activities. Additionally, derivatives of this compound have been explored as novel oral delivery agents for biologically active peptides, such as recombinant human growth hormone (rhGH).
The applications of 4-(4-Fluorobenzoyl)butyric Acid derivatives span across various fields, particularly in pharmaceuticals and medicinal chemistry. The synthesis of heterocyclic compounds using related building blocks is a testament to the versatility of these compounds in creating diverse libraries of molecules with potential therapeutic effects1. The antimicrobial properties of the hydrazide hydrazones and oxadiazolines derivatives highlight their potential as novel antibiotics, addressing the growing concern of antibiotic resistance2.
In the field of drug delivery, the ability of certain derivatives to facilitate the oral administration of peptides like rhGH opens up new avenues for non-invasive treatment options. This could significantly improve patient compliance and the overall effectiveness of peptide therapies3.
4-(4-Fluorobenzoyl)butyric acid is classified as an aromatic carboxylic acid. Its molecular formula is , and it has a molecular weight of 210.20 g/mol. The compound is recognized under the CAS number 149437-76-3 and is known by various synonyms, including 5-(4-Fluorophenyl)-5-oxovaleric acid .
The compound serves as an important intermediate in the synthesis of ezetimibe, which is utilized to lower cholesterol levels by inhibiting the absorption of cholesterol from the intestine .
The synthesis of 4-(4-Fluorobenzoyl)butyric acid can be achieved through several methods, primarily involving Friedel-Crafts acylation reactions. One notable procedure involves the following steps:
The yield from these reactions can reach up to 95%, depending on the specific conditions employed during synthesis .
The molecular structure of 4-(4-Fluorobenzoyl)butyric acid features a butyric acid moiety attached to a para-fluorobenzoyl group. The compound's structural formula can be represented as follows:
4-(4-Fluorobenzoyl)butyric acid participates in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are essential for modifying the compound for various applications in synthetic organic chemistry.
The primary mechanism of action for 4-(4-Fluorobenzoyl)butyric acid relates to its role as a precursor in synthesizing ezetimibe. Ezetimibe works by selectively inhibiting the intestinal absorption of cholesterol through interaction with transport proteins in the intestinal wall, thereby lowering serum cholesterol levels .
This mechanism highlights the importance of structural modifications in enhancing drug efficacy and specificity.
The primary application of 4-(4-Fluorobenzoyl)butyric acid lies in pharmaceutical synthesis, particularly as an intermediate for ezetimibe production. Its ability to modulate lipid profiles makes it valuable in treating hyperlipidemia conditions.
Additionally, due to its structural characteristics, it may find applications in research settings focused on drug development and organic synthesis methodologies.
4-(4-Fluorobenzoyl)butyric acid (CAS 149437-76-3) emerged as a significant synthetic intermediate in the late 20th century, coinciding with advancements in Friedel-Crafts acylation methodologies. Its initial synthetic pathways were developed to address the growing demand for complex carboxylic acid derivatives in pharmaceutical manufacturing. Early routes adapted classical organic reactions, particularly the reaction of fluorobenzene with dicarboxylic acid anhydrides, to construct the molecule’s characteristic keto-acid backbone. The compound gained prominence when identified as a critical precursor to cholesterol-lowering drugs, accelerating optimization of its production for industrial-scale applications [1] [2].
This white crystalline solid (molecular formula C₁₁H₁₁FO₃, MW 210.20 g/mol) features two functional groups critical to its reactivity: a para-fluorinated aromatic ketone and a γ-carboxylic acid. The fluorine atom induces strong electron-withdrawing effects, enhancing the ketone’s electrophilic character for nucleophilic addition reactions. Meanwhile, the four-carbon aliphatic chain terminating in a carboxylic acid allows cyclization or amidation. This bifunctionality enables the molecule to serve as a linear building block for heterocyclic systems prevalent in active pharmaceutical ingredients (APIs). Its melting point (142–144°C) and moderate solubility in DMSO or methanol further facilitate purification and handling [3] [5].
4-(4-Fluorobenzoyl)butyric acid is indispensable in synthesizing Ezetimibe, a potent cholesterol absorption inhibitor. It forms the keto-acid backbone of Ezetimibe’s molecular scaffold, with subsequent steps introducing the critical β-lactam ring. The compound’s structural control directly influences the stereochemistry and bioavailability of the final drug. Beyond Ezetimibe, it modifies therapeutics like Telmisartan to enhance pharmacokinetic properties, underscoring its versatility. Current Good Manufacturing Practice (cGMP) suppliers list this intermediate at $5–236 per gram, reflecting its high value in regulated pharmaceutical synthesis [3] [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7